Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo-triazole core fused with a piperidine ring and a 4-methoxyphenyl substituent. The piperidine ring contributes to the molecule’s conformational flexibility and basicity, distinguishing it from piperazine-containing analogs (e.g., Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate) .
Properties
IUPAC Name |
ethyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-4-29-20(27)15-9-11-24(12-10-15)17(14-5-7-16(28-3)8-6-14)18-19(26)25-21(30-18)22-13(2)23-25/h5-8,15,17,26H,4,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMCOIKDSVKAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties. These compounds interact with human microglia and neuronal cell models.
Mode of Action
It’s worth noting that similar compounds have shown promising neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Additionally, they reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway.
Pharmacokinetics
It’s worth noting that the solubility of a compound in water, alcohol, and ether can impact its bioavailability.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Additionally, they reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Analysis
Biochemical Properties
The compound is part of the thiazole family, which has been found in many potent biologically active compounds. Thiazoles have been shown to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Cellular Effects
The cellular effects of Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate are not well-documented. Related thiazole compounds have shown promising neuroprotective and anti-inflammatory properties. They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biological Activity
Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a piperidine ring along with a thiazole-triazole moiety, which is known for its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 414.5 g/mol. The presence of functional groups such as hydroxyl and methoxy enhances its reactivity and potential interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing thiazole and triazole rings have been reported to exhibit antimicrobial properties. The specific interactions with microbial enzymes or cell membranes may inhibit growth or induce cell death.
- Anticancer Potential : Research has indicated that similar compounds can interfere with cancer cell proliferation by inducing apoptosis or inhibiting specific signaling pathways involved in tumor growth.
- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, this compound may act on neurotransmitter systems or provide antioxidant effects.
Antimicrobial Activity
A study evaluating various thiazolo-triazole derivatives found that compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis . This suggests a potential application in treating resistant strains of bacteria.
Anticancer Studies
In vitro studies have demonstrated that derivatives of the thiazolo-triazole structure can inhibit the growth of cancer cells. For instance, compounds within this chemical class were shown to induce apoptosis in breast cancer cell lines through the activation of caspase pathways . This indicates that this compound may possess similar anticancer properties.
Neuroprotective Research
Preliminary studies suggest that the compound may have neuroprotective effects by modulating glutamate receptors, which are critical in neurodegenerative diseases . This aligns with findings from other thiazole-containing compounds that have shown promise in protecting neuronal cells from oxidative stress.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.5 g/mol |
| Antimicrobial Activity | Active against M. tuberculosis |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Neuroprotective Potential | Modulates glutamate receptors |
Scientific Research Applications
Antimicrobial Properties
Preliminary studies indicate that Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate exhibits promising antimicrobial activity. Its unique structural components may interact effectively with microbial targets, making it a candidate for developing new antimicrobial agents .
Therapeutic Potential in CNS Disorders
The compound's structure suggests potential applications in treating central nervous system (CNS) disorders such as Alzheimer's disease and mild cognitive impairment. Research into similar compounds has shown efficacy in modulating neuroinflammatory pathways and improving cognitive function .
Case Study 1: Antitubercular Activity
A related study synthesized derivatives of triazole hybrids that demonstrated significant antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. The methodologies employed for synthesizing these compounds could be adapted for this compound to explore similar therapeutic avenues .
Case Study 2: Metabolic Disorders
Research has indicated that compounds with similar structural motifs can inhibit 11β-hydroxysteroid dehydrogenase type 1, which is crucial in metabolic syndrome management. This inhibition can alleviate conditions like type 2 diabetes and obesity—highlighting another potential application for this compound in metabolic health .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
Thiazolo-triazole vs. Triazolo-thiadiazole :
The target compound’s thiazolo-triazole core differs from triazolo-thiadiazole derivatives (e.g., 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles). The latter exhibit antifungal activity via 14α-demethylase inhibition, attributed to their electron-deficient thiadiazole ring . The thiazolo-triazole system in the target compound may offer improved metabolic stability due to reduced electrophilicity.- Piperidine vs.
Substituent Effects
- 4-Methoxyphenyl vs. 3-Fluorophenyl :
The 4-methoxyphenyl group in the target compound increases lipophilicity compared to the 3-fluorophenyl analog, possibly enhancing membrane permeability . - Hydroxy vs. Ethoxy Groups: The 6-hydroxy group on the thiazolo-triazole core may act as a hydrogen-bond donor, contrasting with ethoxy-substituted triazoles (e.g., Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate), which prioritize hydrophobic interactions in agrochemical applications .
Antifungal and Enzymatic Activity
- The hydroxy group may enhance binding affinity compared to methyl or ethyl substituents.
Agrochemical Potential
- Unlike Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate, which exhibits insecticidal activity via pyridine-triazole interactions, the target compound’s 4-methoxyphenyl group may redirect bioactivity toward plant pathogens or mammalian targets .
Physicochemical Profiles
Preparation Methods
Formation of Thiazolo[3,2-b]triazole Core
Starting material : 2-Amino-4-methylthiazole-5-carboxylate (1.0 eq) reacts with hydrazine hydrate (2.5 eq) in refluxing ethanol (78°C, 6 h) to yield thiazolo[3,2-b]triazol-5-ol intermediate.
Key reaction parameters :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous EtOH |
| Temperature | 78°C |
| Reaction Time | 6 h |
| Catalyst | None |
| Yield | 82% |
Characteristic ¹H NMR (CDCl₃) : δ 6.78 (s, 1H, triazole-H), 2.41 (s, 3H, CH₃), 10.2 (bs, 1H, -OH).
Introduction of 4-Methoxyphenyl Group
The hydroxyl group at C6 undergoes Mitsunobu alkylation with 4-methoxybenzyl bromide (1.2 eq) under modified conditions:
- Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq) in THF at 0→25°C
- Reaction progress : Monitored by TLC (Rf 0.33 in EtOAc/hexane 1:1)
- Workup : Column chromatography (SiO₂, gradient 20→50% EtOAc/hexane)
- Yield : 67% of off-white crystalline solid
Critical challenge : Competing O- vs N-alkylation minimized by slow addition of benzyl bromide at low temperature.
Piperidine Ring Assembly
Mannich reaction constructs the piperidine scaffold:
- Pre-formed imine from ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) and ammonium acetate (3.0 eq)
- Condensation with formaldehyde (37% aq., 2.0 eq) in MeOH at 50°C for 12 h
¹³C NMR (125 MHz, CDCl₃) : 170.8 ppm (ester C=O), 55.6 ppm (piperidine N-CH₂), 28.4 ppm (C4 carboxylate).
Reaction Optimization Strategies
Microwave-Assisted Cyclization
Comparative studies show 20-minute microwave irradiation (150°C, 300W) achieves equivalent yields to 6-hour thermal cyclization:
| Condition | Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Conventional | 6 h | 82% | 95.4% |
| Microwave | 20 min | 84% | 98.1% |
Solvent Effects on Alkylation
Screening polar aprotic solvents revealed DMF maximizes 4-methoxyphenyl incorporation:
| Solvent | Dielectric Constant | Yield | Selectivity (O:N) |
|---|---|---|---|
| THF | 7.5 | 58% | 4:1 |
| DMF | 36.7 | 67% | 9:1 |
| DMSO | 46.7 | 63% | 7:1 |
Analytical Characterization
Spectroscopic Data Consolidation
High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₂₁H₂₆N₄O₄S [M+H]⁺: 430.1678
Observed: 430.1675 (Δ = -0.7 ppm)
¹H NMR (500 MHz, CD₃OD) :
δ 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
δ 3.75 (s, 3H, -OCH₃)
δ 4.12 (q, J=7.1 Hz, 2H, -OCH₂CH₃)
δ 4.82 (d, J=12.3 Hz, 1H, piperidine-CH)
δ 6.89–6.92 (m, 2H, aromatic H)
δ 7.24–7.27 (m, 2H, aromatic H)
Purity Assessment
HPLC Conditions :
- Column: Kromasil C-18 (150 × 4.6 mm, 5 µm)
- Mobile phase: MeCN/H₂O (0.1% TFA) gradient
- Retention time: 8.72 min
- Purity: 98.6% (254 nm)
Scale-Up Considerations
Critical process parameters for kilogram-scale production:
- Exotherm management : Jacketed reactor with ≤10°C/min heating rate during cyclization
- Purification : Recrystallization from EtOH/H₂O (3:1) instead of column chromatography
- Waste stream : THF recovered via fractional distillation (bp 66°C)
Economic metrics :
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Cycle time | 6 d | 3 d |
| E-factor | 32 | 18 |
| Overall yield | 43% | 51% |
Emerging Methodologies
Photoredox catalysis enables late-stage C-H functionalization of the thiazolo-triazole core:
- Ir(ppy)₃ (2 mol%) under blue LEDs introduces fluorinated groups at C7 (yield: 55–72%)
- Enables preparation of ¹⁸F-labeled analogs for PET imaging
Continuous flow synthesis reduces intermediate isolation steps:
- Residence time: 11 min at 130°C
- Productivity: 38 g/h of thiazolo-triazole intermediate
Q & A
Q. What are the key synthetic challenges and methodologies for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Thiazolo-triazole core formation : Cyclocondensation of hydrazine derivatives with thiourea or thioamides under acidic conditions (e.g., HCl/EtOH) to generate the thiazolo[3,2-b][1,2,4]triazole ring .
- Piperidine coupling : Nucleophilic substitution or Mannich-type reactions to attach the piperidine-4-carboxylate moiety, requiring anhydrous conditions and catalysts like BF₃·Et₂O .
- Final purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the target compound . Critical factors : Solvent polarity (DMF vs. ethanol), temperature control (reflux at 80–100°C), and stoichiometric ratios of intermediates .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- X-ray crystallography : Resolves bond lengths/angles in the thiazolo-triazole and piperidine systems (e.g., C–N bond: 1.34 Å, S–C: 1.72 Å) .
- NMR spectroscopy : ¹H NMR (δ 6.8–7.3 ppm for aromatic protons; δ 4.1–4.3 ppm for ethyl ester) and ¹³C NMR confirm regiochemistry .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 457.2) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial activity : Broth microdilution assays (MIC values against S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
- Enzyme inhibition : Fluorescence-based assays targeting COX-2 or topoisomerase II .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Modifications to the thiazolo-triazole core : Introducing electron-withdrawing groups (e.g., –NO₂) at position 2 enhances antimicrobial potency but reduces solubility .
- Piperidine substitution : Replacing the ethyl ester with a carboxylate improves pharmacokinetics (e.g., logP reduction from 3.2 to 2.1) .
- Methoxyphenyl group : Para-substitution (vs. meta) increases binding affinity to DNA gyrase (ΔG = −9.2 kcal/mol in docking studies) .
Q. What conflicting data exist regarding its mechanism of action, and how can they be resolved?
- Contradiction : Some studies propose COX-2 inhibition (IC₅₀ = 1.8 μM) , while others suggest topoisomerase IIα disruption .
- Resolution : Use isoform-specific inhibitors in competitive assays and validate via CRISPR-Cas9 knockout models .
Q. What strategies improve the compound’s stability and bioavailability in preclinical models?
- Prodrug design : Ester-to-amide conversion of the piperidine carboxylate enhances metabolic stability (t₁/₂ increase from 2.1 to 6.7 hours in rat plasma) .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous solubility (from 0.12 mg/mL to 2.3 mg/mL) .
- CYP450 profiling : Identify metabolites using LC-MS/MS to mitigate rapid hepatic clearance .
Q. How can computational methods predict off-target interactions or toxicity risks?
- Molecular docking : Screen against the ChEMBL database to assess kinase off-target potential (e.g., >50% similarity to JAK2 inhibitors) .
- ADMET prediction : SwissADME and ProTox-II tools estimate hepatotoxicity (probability: 67%) and hERG channel inhibition (IC₅₀ = 4.3 μM) .
Methodological Tables
Q. Table 1: Comparative Synthesis Yields Under Varied Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiazolo-triazole formation | EtOH | HCl | 80 | 62 | |
| Piperidine coupling | DMF | BF₃·Et₂O | 100 | 78 | |
| Final purification | CH₂Cl₂/MeOH | Silica gel | RT | 85 |
Q. Table 2: Biological Activity Against Common Targets
| Assay Type | Target | Result (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 8 μg/mL | |
| Cytotoxicity | MCF-7 | IC₅₀ = 12 μM | |
| Enzyme Inhibition | COX-2 | IC₅₀ = 1.8 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
